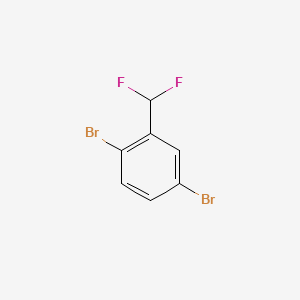

1,4-Dibromo-2-(difluoromethyl)benzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo-2-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPCGLUJNSMWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673315 | |

| Record name | 1,4-Dibromo-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-36-4 | |

| Record name | 1,4-Dibromo-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dibromo 2 Difluoromethyl Benzene

Strategies for Aromatic Bromination and Regioselective Functionalization

Achieving the desired 1,4-dibromo substitution pattern on a benzene (B151609) ring already bearing a difluoromethyl group, or introducing the difluoromethyl group onto a pre-brominated scaffold, necessitates a deep understanding of electrophilic aromatic substitution and directing group effects.

Direct Bromination and Catalyst-Mediated Approaches

Direct bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. wvu.edulibretexts.orglibretexts.orgyoutube.comkhanacademy.org For less reactive substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often required to polarize the bromine molecule, thereby increasing its electrophilicity. libretexts.orgyoutube.comkhanacademy.org The reaction proceeds through the formation of a positively charged intermediate known as an arenium ion, or sigma complex, which then loses a proton to restore aromaticity. libretexts.org

The regioselectivity of bromination is governed by the electronic properties of the substituents already present on the benzene ring. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. The difluoromethyl group (-CHF₂) is considered to be an electron-withdrawing and therefore deactivating group, which would typically direct incoming electrophiles to the meta position.

To achieve the 1,4-dibromo substitution pattern, one might start with a substrate that directs ortho and para. For instance, bromination of a phenol derivative, an activated aromatic system, can lead to polybromination. wvu.edu A common reagent for such transformations is N-bromosuccinimide (NBS), which can be used under various conditions, sometimes with a catalyst, to achieve regioselective bromination. organic-chemistry.orgwku.edu The choice of solvent and catalyst can significantly influence the outcome of the reaction. organic-chemistry.orgnih.govresearchgate.net

| Catalyst/Reagent | Substrate Type | Key Features |

| FeBr₃ | Benzene and other arenes | Enhances the electrophilicity of bromine for substitution reactions. libretexts.orgyoutube.com |

| N-Bromosuccinimide (NBS) | Activated aromatic compounds | Provides a source of electrophilic bromine, often used for regioselective bromination. organic-chemistry.orgwku.edu |

| Zeolites | Various aromatic compounds | Can induce high para-selectivity in electrophilic bromination reactions. nih.gov |

Precursor Design and Pre-functionalization Strategies

A more controlled approach to the synthesis of 1,4-Dibromo-2-(difluoromethyl)benzene involves the careful design of precursors and strategic pre-functionalization. This can circumvent the regioselectivity challenges associated with direct bromination of a difluoromethylated benzene.

One potential strategy involves starting with a pre-functionalized benzene ring where the desired substitution pattern is already established or can be readily achieved. For example, a Sandmeyer reaction on a suitably substituted aniline (B41778) derivative can introduce a bromine atom at a specific position. organic-chemistry.org Another approach is the palladium-catalyzed conversion of aryl triflates to aryl halides. organic-chemistry.org

Furthermore, the use of directing groups that can be later removed or transformed is a powerful tool in organic synthesis. These groups can guide the bromination to the desired positions, and their subsequent removal reveals the target substitution pattern.

Methodologies for Difluoromethyl Group Introduction into Aryl Systems

The introduction of the difluoromethyl group (CHF₂) into aromatic systems has garnered significant interest due to its unique properties as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. nih.gov A variety of methods have been developed for this transformation, broadly categorized into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Difluoromethylation Routes

Nucleophilic difluoromethylation typically involves the reaction of an aryl electrophile, such as an aryl halide, with a nucleophilic difluoromethylating agent. nih.gov One common precursor for generating a difluoromethyl anion equivalent is difluoromethyl phenyl sulfone. cas.cnnih.gov This reagent can be deprotonated with a strong base to generate a nucleophile that can then displace a halide from an aromatic ring.

Another approach involves the use of organometallic reagents. For instance, (difluoromethyl)trimethylsilane can act as a valuable difluoromethylating agent for heteroatom-based electrophiles upon activation with an alkoxide. dntb.gov.ua Copper-catalyzed cross-coupling reactions of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation, provide another route to difluoromethyl arenes. acs.org

| Reagent | Reaction Type | Key Features |

| Difluoromethyl phenyl sulfone | Nucleophilic substitution | Acts as a difluoromethyl anion equivalent. cas.cnnih.gov |

| (Difluoromethyl)trimethylsilane | Nucleophilic displacement | Requires activation with an alkoxide. dntb.gov.ua |

| α-Silyldifluoroacetates | Copper-catalyzed cross-coupling | Involves a multi-step sequence of coupling, hydrolysis, and decarboxylation. acs.org |

Electrophilic and Radical Difluoromethylation Approaches

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic compound with a reagent that can deliver an electrophilic "CHF₂⁺" species. While direct electrophilic difluoromethylation is challenging, reagents have been developed to achieve this transformation. acs.orgrsc.org

Radical difluoromethylation has emerged as a powerful and versatile strategy. nih.gov These methods often proceed under mild conditions and exhibit good functional group tolerance. The difluoromethyl radical (•CHF₂) can be generated from various precursors and can then add to aromatic rings. nih.govrsc.org One notable limitation of direct radical difluoromethylation is its preference for electron-deficient π-systems. nih.gov To overcome this, methods involving the chlorodifluoromethyl radical (•CF₂Cl), which is electrophilic, have been developed to functionalize electron-rich arenes. nih.govacs.org

Photocatalytic and Electrochemical Difluoromethylation Strategies

In recent years, photocatalytic and electrochemical methods for difluoromethylation have gained prominence due to their mild reaction conditions and sustainability. semanticscholar.orgnih.gov Visible-light photoredox catalysis can be used to generate difluoromethyl radicals from suitable precursors, which then engage in reactions with aromatic substrates. semanticscholar.orgnih.govrsc.org These reactions are often highly efficient and can be applied to late-stage functionalization of complex molecules. nih.govmdpi.com

Electrochemical methods offer another green and efficient approach to difluoromethylation. acs.org For example, the electrochemical mono-deuterodefluorination of trifluoromethyl aromatic compounds using deuterium oxide can produce deuterodifluoromethyl groups. chinesechemsoc.orgchinesechemsoc.org Electrochemical approaches can also be used for trifluoromethoxylation of aromatics, which proceeds through the initial generation of a trifluoromethyl radical. researchgate.net

| Method | Key Features |

| Photocatalysis | Utilizes visible light to generate difluoromethyl radicals under mild conditions. semanticscholar.orgnih.govrsc.org |

| Electrochemistry | Offers a sustainable and efficient route for difluoromethylation and related transformations. acs.orgchinesechemsoc.orgchinesechemsoc.org |

Integrated Synthetic Routes and Process Optimization

One potential strategy would be the difluoromethylation of a dibrominated precursor. For instance, starting with 1,4-dibromobenzene, a one-pot reaction could be envisioned where the initial step is a regioselective metal-halogen exchange or directed C-H activation at the 2-position, followed by the introduction of the difluoromethyl group using a suitable reagent.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Step | Transformation | Reagents and Conditions | Key Considerations |

| 1 | Regioselective Lithiation | 1,4-Dibromobenzene, n-Butyllithium, THF, -78 °C | Precise control of stoichiometry and temperature is crucial to prevent multiple lithiations or side reactions. The directing effect of the bromine atoms favors lithiation at the 2-position. |

| 2 | Difluoromethylation | (Difluoromethyl)triphenylphosphonium bromide or Zinc (II) bis(methanesulfinate) (DFMS), in situ trapping of the organolithium intermediate | The choice of difluoromethylating agent is critical for efficiency and functional group tolerance. The reaction would need to be warmed to allow for the reaction to proceed. |

This theoretical one-pot sequence would significantly streamline the synthesis compared to a traditional multi-step approach. The success of such a reaction would depend heavily on the careful optimization of reaction conditions to ensure high regioselectivity and yield.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations initiated by a single event, offer another avenue for the efficient synthesis of complex molecules. While a direct cascade leading to this compound is not apparent, the concept of tandem reactions could be employed. For example, a reaction sequence could be designed where the introduction of one functional group triggers a subsequent transformation in the same pot.

The application of green chemistry principles is paramount in the modern synthesis of chemical compounds to minimize environmental impact and enhance safety and efficiency. acs.orgorganic-chemistry.orgsigmaaldrich.comvapourtec.com The synthesis of this compound can be designed or optimized with these principles in mind.

Atom Economy: The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key consideration. acs.org In a potential synthesis of this compound, a route starting from 1-bromo-2-(difluoromethyl)benzene followed by selective bromination would have a higher atom economy than a route involving a Sandmeyer reaction from an aniline precursor, which generates significant nitrogen gas and salt byproducts.

Use of Safer Solvents and Reagents: The choice of solvents and reagents plays a crucial role in the greenness of a synthesis. sigmaaldrich.com For instance, replacing hazardous solvents like carbon tetrachloride in bromination reactions with greener alternatives such as acetic acid or avoiding solvents altogether in solid-state reactions would be a significant improvement. Similarly, the use of N-bromosuccinimide (NBS) as a brominating agent is often preferred over elemental bromine due to its solid nature and easier handling.

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy consumption of a synthetic process. sigmaaldrich.com The development of catalytic systems that can operate under milder conditions is a key area of research. For the synthesis of this compound, exploring photocatalytic or electrochemical methods for either the bromination or difluoromethylation step could lead to more energy-efficient processes.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Prevention | Designing syntheses to minimize waste generation. acs.org | A convergent synthesis with fewer steps would generate less waste from intermediates. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org | Addition reactions (e.g., direct C-H functionalization) are preferred over substitution reactions that generate byproducts. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. acs.org | Replacing hazardous reagents like elemental bromine with safer alternatives like N-bromosuccinimide. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. sigmaaldrich.com | Utilizing water or other benign solvents, or performing reactions under solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. sigmaaldrich.com | Employing catalytic methods that allow for lower reaction temperatures. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While challenging for this specific molecule, future developments in biorefineries may provide aromatic feedstocks. |

| Reduce Derivatives | Minimizing the use of protecting groups. acs.org | A highly selective reaction that obviates the need for protecting groups on the benzene ring would be advantageous. |

| Catalysis | Using catalytic reagents in preference to stoichiometric ones. | Employing a catalyst for bromination or difluoromethylation would reduce waste and improve efficiency. |

By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop more sustainable and efficient manufacturing processes.

Reactivity and Mechanistic Studies of 1,4 Dibromo 2 Difluoromethyl Benzene

Reactivity of Aromatic Bromine Centers

The two bromine atoms on the aromatic ring of 1,4-dibromo-2-(difluoromethyl)benzene are chemically non-equivalent due to the influence of the ortho-difluoromethyl group. The CHF₂ group is moderately electron-withdrawing, which influences the reactivity of the adjacent C-Br bonds in various transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation, and this compound serves as a valuable building block in this context. The differential reactivity of the two bromine atoms often allows for selective mono- or di-functionalization.

The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is a widely used transformation. youtube.com For substrates like this compound, the regioselectivity of the initial coupling is dictated by the electronic and steric environment of the C-Br bonds. The C-Br bond at the 4-position is generally more reactive towards oxidative addition to the Pd(0) catalyst than the sterically hindered C-Br bond at the 1-position, which is ortho to the CHF₂ group. This allows for controlled, stepwise functionalization. By using one equivalent of a boronic acid, a mono-arylated product can be selectively formed, which can then be subjected to a second, different Suzuki coupling to create unsymmetrical bi- or terphenyls. libretexts.org

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org The reaction mechanism typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. rsc.org With this compound, similar selectivity to the Suzuki reaction is expected, with the C-Br at the 4-position reacting preferentially. The reaction tolerates a wide variety of functional groups, making it a robust method for vinylation. organic-chemistry.orgresearchgate.net

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org For polyhalogenated systems, regioselectivity can often be achieved. rsc.orgacs.org In the case of this compound, selective mono-alkynylation at the more accessible 4-position can be accomplished under carefully controlled conditions, leaving the C-1 bromine available for subsequent transformations. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. youtube.comwikipedia.orglibretexts.org This reaction has revolutionized the synthesis of anilines and their derivatives. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by formation of a palladium-amido complex and reductive elimination to yield the arylamine. libretexts.orgnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for high efficiency. youtube.com When applied to this compound, selective mono-amination at the 4-position is feasible, providing access to substituted 4-bromo-3-(difluoromethyl)anilines, which are valuable intermediates for pharmaceuticals and agrochemicals. beilstein-journals.org

| Reaction | Typical Catalyst/Ligand | Coupling Partner | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/vinyl boronic acids | Site-selective C-C bond formation, often at C4 first. youtube.comlibretexts.org |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkenes | Forms substituted alkenes, typically with trans selectivity. organic-chemistry.orgwikipedia.org |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal alkynes | Synthesis of arylalkynes under mild conditions. wikipedia.orgrsc.org |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos, BrettPhos | Primary/secondary amines | Efficient C-N bond formation for aniline (B41778) synthesis. wikipedia.orgbeilstein-journals.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). imperial.ac.uk

The difluoromethyl group (CHF₂) is electron-withdrawing, thereby increasing the electrophilicity of the benzene (B151609) ring and making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. Both bromine atoms in this compound are activated towards SₙAr by the CHF₂ group. The bromine at C-4 is para to the CHF₂ group, while the bromine at C-1 is ortho. Both positions provide resonance stabilization for the Meisenheimer intermediate. However, the steric hindrance around the C-1 position may influence the reaction rate, potentially allowing for selective substitution at the C-4 position under controlled conditions. SₙAr reactions typically require strong nucleophiles (e.g., alkoxides, thiolates, amides) and can be an alternative to metal-catalyzed methods for installing heteroatoms. researchgate.netd-nb.inforesearchgate.net

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.org

While the difluoromethyl group is not considered a strong DMG, halogen atoms like bromine and fluorine can act as weak directors. organic-chemistry.org Fluorine, in particular, is known to promote ortho-C-H metalation due to its inductive effect, which increases the acidity of the ortho protons. nih.govresearchgate.netacs.orgglobalauthorid.com In this compound, there are two potential sites for deprotonation: C-3 (ortho to both the CHF₂ group and the C-4 bromine) and C-5 (ortho to the C-4 bromine). The combined acidifying effects of the adjacent substituents make the C-H bond at the C-3 position the most likely site for lithiation, especially when using a lithium amide base like LDA. psu.educore.ac.uk This regioselectivity provides a route to introduce an electrophile at the C-3 position, a transformation not readily achievable through other methods.

Reactivity and Functionalization of the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; its C-H bond possesses notable reactivity that can be exploited for further molecular elaboration.

Transformations Leading to Other Fluorinated Motifs

The difluoromethyl group is often considered a stable bioisostere of hydroxyl or thiol groups, but it can also serve as a synthetic handle for introducing other functionalities. ucl.ac.uknih.govacs.orgcas.cn One key reaction is the deprotonation of the CHF₂ group itself. The protons of the CHF₂ group are weakly acidic and can be removed by strong bases to generate an α,α-difluorobenzyl carbanion. nih.govacs.orgacs.org

This nucleophilic species can then react with a range of electrophiles. For example, trapping the anion with silylating agents can yield α,α-difluorobenzylsilanes. nih.gov These silanes are versatile intermediates that can undergo further transformations. This deprotonative functionalization strategy opens a pathway to convert the Ar-CF₂H motif into more complex fluorinated structures like Ar-CF₂-R, where R can be an alkyl, aryl, or other functional group, significantly expanding the synthetic utility of the starting material. acs.org

Stability and Reactivity Under Various Reaction Conditions

The difluoromethyl group is generally stable under many common reaction conditions, including those used for the palladium-catalyzed cross-coupling reactions discussed earlier. rsc.org This stability is crucial for its role as a functional group in multi-step syntheses.

Electrophilic Aromatic Substitution on the Benzene Core

The benzene core of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing substituents. Both bromine and the difluoromethyl group pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.

The directing effects of the substituents are a key consideration in predicting the regioselectivity of electrophilic substitution reactions. Halogens, such as bromine, are known to be deactivating yet ortho, para-directing. acs.orgyoutube.comnih.gov This is due to the competing effects of their inductive electron withdrawal and their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions.

Conversely, the difluoromethyl group (-CF₂H) is a strongly electron-withdrawing group, primarily through the inductive effect of the highly electronegative fluorine atoms. youtube.commdpi.com Such groups are deactivating and act as meta-directors. youtube.com This directing effect stems from the destabilization of the arenium ion when the electrophile attacks the ortho or para positions, where a positive charge would be placed on the carbon atom directly attached to the electron-withdrawing group.

In this compound, the two bromine atoms are located at positions 1 and 4, and the difluoromethyl group is at position 2. The available positions for substitution are 3, 5, and 6. The directing effects of the substituents on these positions are summarized below:

| Position | Directing Influence of Substituent at C1 (Br) | Directing Influence of Substituent at C2 (-CF₂H) | Directing Influence of Substituent at C4 (Br) | Overall Predicted Favorability |

| 3 | ortho (activating) | meta (deactivating) | meta (deactivating) | Potentially favored |

| 5 | para (activating) | meta (deactivating) | ortho (activating) | Potentially favored |

| 6 | meta (deactivating) | ortho (deactivating) | ortho (activating) | Less favored |

The positions ortho and para to the bromine atoms (positions 3 and 5) are activated by resonance, while the positions meta to the difluoromethyl group (positions 3 and 5) are the least deactivated by this group. Therefore, electrophilic attack is most likely to occur at positions 3 and 5. The steric hindrance from the adjacent substituents might also play a role in determining the final product distribution.

While specific experimental data on the electrophilic aromatic substitution of this compound is limited, studies on related compounds, such as the nitration of 1,4-dibromo-2-fluorobenzene, have been reported, suggesting that such reactions are feasible.

Investigations of Reaction Mechanisms and Intermediates

The mechanism of electrophilic aromatic substitution on this compound is expected to follow the general, well-established two-step pathway for this class of reactions. msu.edu

Step 1: Formation of the Arenium Ion (Sigma Complex)

The reaction is initiated by the attack of an electrophile (E⁺) on the π-electron system of the benzene ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. msu.edu In this step, the aromaticity of the benzene ring is temporarily lost.

For this compound, the electrophile can attack at positions 3, 5, or 6, leading to different arenium ion intermediates. The relative stability of these intermediates will determine the regioselectivity of the reaction. The positive charge in the arenium ion is delocalized over the remaining sp²-hybridized carbon atoms of the ring.

The stability of the possible arenium ions is influenced by the electronic effects of the substituents. The electron-donating resonance effect of the bromine atoms can help to stabilize the positive charge, particularly when the attack is at the ortho or para positions relative to the bromine. Conversely, the strong electron-withdrawing inductive effect of the difluoromethyl group will destabilize the arenium ion, especially if the positive charge is located on an adjacent carbon.

Step 2: Deprotonation to Restore Aromaticity

In the second, typically fast step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the electrophile. This restores the aromaticity of the benzene ring and yields the final substituted product. msu.edu

No specific studies detailing the isolation or direct observation of reaction intermediates for electrophilic substitutions on this compound have been found in the reviewed literature. However, the formation of arenium ions is a cornerstone of the accepted mechanism for electrophilic aromatic substitution and their transient existence is well-supported by numerous mechanistic studies on other aromatic compounds. msu.edu Computational chemistry could provide valuable insights into the relative energies of the possible intermediates and transition states, further elucidating the reaction pathways and regioselectivity for this specific compound.

Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the requested outline. The search for specific applications of this compound as a strategic synthon in the designated areas did not yield sufficient detailed research findings.

The compound "this compound" is available commercially, and its chemical structure suggests it has potential as a synthetic building block due to its reactive bromine atoms and the presence of a difluoromethyl group. In principle, such a molecule could participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. The difluoromethyl group could also influence the electronic properties, solubility, and metabolic stability of resulting molecules, making it a theoretically interesting synthon for the fields outlined.

However, there is a lack of specific published research detailing its use in:

The construction of complex polyaromatic systems.

The synthesis of specific scaffolds for biomedical research.

The design and synthesis of functional materials precursors.

The development of novel synthetic reagents and methodologies.

While extensive research exists for structurally similar compounds such as 1,4-dibromo-2,5-difluorobenzene, 1,4-dibromo-2-(trifluoromethyl)benzene, and other fluorinated benzene derivatives, this information cannot be substituted to describe the specific roles and reaction outcomes of this compound without risking scientific inaccuracy.

Therefore, to adhere to the strict requirements of providing a scientifically accurate article focused solely on "this compound," this request cannot be fulfilled at this time due to the absence of specific data in the public scientific domain accessible through the conducted searches.

Computational and Theoretical Chemistry of 1,4 Dibromo 2 Difluoromethyl Benzene

Conformational Analysis and Molecular Dynamics Simulations

No specific conformational analyses or molecular dynamics simulations for 1,4-Dibromo-2-(difluoromethyl)benzene were found in the available literature. Such studies would be crucial for understanding the molecule's flexibility, particularly the rotation of the difluoromethyl group, and for identifying its most stable three-dimensional structures. While research exists on the solid-state polymorphism of related compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene, which investigates different crystalline forms and their thermodynamic relationships, similar detailed analyses for the difluoromethyl derivative are not apparent.

Prediction of Reactivity and Reaction Pathways (e.g., Transition State Analysis)

While the general reactivity of halogenated aromatic compounds is well-known, allowing them to participate in reactions like nucleophilic aromatic substitution and metal-catalyzed coupling reactions, specific theoretical predictions for this compound are not available. Computational methods such as Density Functional Theory (DFT) are often employed to model reaction energetics and determine transition state structures for reactions involving aromatic molecules. researchgate.net These analyses provide valuable insights into reaction feasibility and mechanisms. For instance, computational studies have been used to understand the selectivity in nickel-catalyzed C(sp2)−C(sp3) coupling reactions, but these have been performed on different model systems. acs.org Without dedicated theoretical studies on this compound, predictions of its specific reaction pathways and the associated energy barriers remain unquantified.

Theoretical Spectroscopic Studies for Mechanistic Elucidation

Theoretical calculations of spectroscopic data (e.g., NMR, IR, UV-Vis) are powerful tools for confirming molecular structures and elucidating reaction mechanisms. While experimental spectral data may exist for this compound, there is no evidence of published theoretical studies that calculate and interpret these spectra to provide deeper mechanistic insights. Predicted collision cross-section values for ions of related compounds have been calculated, but comprehensive theoretical spectroscopic analyses for the neutral molecule are absent. uni.luuni.lu

Advanced Analytical Methodologies in the Study of 1,4 Dibromo 2 Difluoromethyl Benzene Chemistry

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing critical data on reaction kinetics, the formation of intermediates, and the consumption of reactants without the need for sample extraction. This approach is invaluable in understanding the mechanisms of reactions involving 1,4-Dibromo-2-(difluoromethyl)benzene, such as its participation in organometallic coupling reactions or nucleophilic substitutions.

Detailed research findings indicate that techniques such as Fourier Transform Infrared (FTIR), Raman, and UV-Vis spectroscopy are applicable for monitoring these transformations. researchgate.net By inserting fiber-optic probes directly into the reaction vessel, changes in vibrational modes or electronic transitions can be tracked continuously. For instance, in a Suzuki-Miyaura coupling reaction, the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the newly formed C-C bond can be monitored to determine the reaction's endpoint.

Key applications include:

Kinetic Analysis: Determining reaction rates and orders by tracking the concentration changes of reactants and products over time.

Mechanism Elucidation: Identifying transient intermediates that may not be observable through traditional offline analysis.

Process Optimization: Allowing for precise control over reaction conditions to maximize yield and minimize byproduct formation.

Below is a table summarizing common in-situ spectroscopic techniques and the information they provide in the context of this compound chemistry.

| Technique | Information Provided | Example Application |

| FTIR Spectroscopy | Changes in functional groups, monitoring of specific bond vibrations (e.g., C-Br, C-H, C-F). | Tracking the conversion of the C-Br bond in this compound during a Sonogashira coupling reaction. |

| Raman Spectroscopy | Complementary vibrational data to FTIR, particularly useful for symmetric bonds and in aqueous media. | Observing changes in the benzene (B151609) ring's symmetric vibrational modes upon substitution. |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and electronic structure of the aromatic system. | Following the formation of more conjugated products that exhibit a bathochromic (red) shift in absorbance. |

| NMR Spectroscopy | Providing detailed structural information on species in solution, identifying intermediates and determining their connectivity. | Monitoring the shift of aromatic proton signals and the appearance of new signals in a reaction mixture in real-time. |

Mass Spectrometry for Elucidating Reaction Pathways and Complex Products

Mass spectrometry (MS) is an indispensable tool for identifying the products of reactions involving this compound and for piecing together the mechanistic pathways. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental compositions for products, byproducts, and intermediates.

Ambient ionization techniques, such as Direct Analysis in Real Time (DART), have emerged as powerful methods for the rapid monitoring of reaction products with minimal sample preparation. rsc.org For organometallic reactions involving derivatives of this compound, DART-MS can directly detect protonated molecules of the products from the reaction solution. rsc.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment ions of interest, providing structural information and helping to distinguish between isomers. This technique is crucial for verifying the structure of complex products, such as organometallic complexes or multi-substituted aromatic compounds, by analyzing their fragmentation patterns. rsc.org For example, the loss of specific groups like bromine or the difluoromethyl moiety can be induced and detected, confirming the initial structure.

Below is a table illustrating the application of various mass spectrometry techniques in this research area.

| Technique | Application | Information Gleaned |

| High-Resolution MS (HRMS) | Product Identification | Provides exact mass and elemental composition of final products and stable intermediates. |

| Gas Chromatography-MS (GC-MS) | Analysis of Volatile Mixtures | Separates and identifies volatile components of a reaction mixture, including unreacted starting material and byproducts. |

| Liquid Chromatography-MS (LC-MS) | Analysis of Non-Volatile Mixtures | Separates and identifies less volatile or thermally labile products, such as larger coupled molecules or polar compounds. |

| Tandem MS (MS/MS) | Structural Elucidation | Fragments a selected parent ion to generate a characteristic spectrum of daughter ions, confirming connectivity and structure. |

| Direct Analysis in Real Time (DART-MS) | Rapid Reaction Monitoring | Allows for near-instantaneous analysis of reaction aliquots, identifying products and potential dimers or adducts. rsc.org |

X-ray Diffraction Studies for Solid-State Structural Characterization of Derived Compounds

While spectroscopic and spectrometric methods provide information about connectivity and composition, single-crystal X-ray diffraction (XRD) offers the definitive determination of a molecule's three-dimensional structure in the solid state. For novel compounds synthesized from this compound, obtaining a crystal structure is the gold standard for unambiguous structural proof.

This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact arrangement of atoms. It is particularly crucial for:

Stereochemistry Confirmation: Unambiguously establishing the stereochemistry of chiral molecules derived from the starting material.

Regiochemistry Analysis: Confirming the position of substituents on the benzene ring, which is vital when multiple isomers are possible.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding or π-π stacking.

For example, in organometallic complexes derived from this compound, XRD can precisely measure the metal-ligand bond distances and coordination geometry. While a crystal structure for this compound itself is not detailed in the provided search results, data from closely related structures like 1,4-Bis(fluoromethyl)benzene and 1,4-dibromo-2,5-dimethoxybenzene can serve as a reference for expected structural parameters. researchgate.netnih.gov

The table below presents typical crystallographic data that would be obtained from an XRD study of a hypothetical crystalline derivative.

| Parameter | Description | Example Data (based on related structures) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic researchgate.netnih.gov |

| Space Group | The specific symmetry group of the crystal. | P2₁/n researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 6.18 Å, b = 5.01 Å, c = 10.47 Å, β = 95.1° researchgate.net |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-Br: ~1.90 Å; C-C (aromatic): ~1.39 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C-C (in ring): ~120° |

| Torsional Angles | The dihedral angle describing the rotation around a bond. | Defines the orientation of the difluoromethyl group relative to the ring. |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts

Chromatography is fundamental for both assessing the purity of this compound and for separating it from isomers that may form during its synthesis. Advanced methods are required due to the similar physicochemical properties of positional isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and can be scaled up to preparative HPLC for the isolation of specific isomers in milligram quantities. nsf.gov For instance, a reversed-phase C18 column could be used to separate this compound from more polar or less polar impurities.

In the realm of gas chromatography (GC), the use of specialized stationary phases is an advanced approach for separating challenging isomers. Research has shown that novel materials, such as trifluoromethyl-functionalized 2D covalent organic frameworks (COFs), can serve as highly effective GC stationary phases. jiangnan.edu.cn These materials offer unique separation mechanisms based on hydrogen bonding, dipole interactions, and steric effects, enabling the baseline separation of positional isomers like xylenes or chlorotoluenes, which is directly analogous to the challenge of separating isomers of dibromo-(difluoromethyl)benzene. jiangnan.edu.cn

Supercritical Fluid Chromatography (SFC) represents another advanced method, offering faster separation times and reduced organic solvent consumption compared to HPLC, making it a more environmentally benign approach for purification. nsf.gov

The following table compares different chromatographic methods for the analysis and purification of this compound.

| Method | Stationary Phase Example | Mobile Phase Example | Application |

| Gas Chromatography (GC) | Covalent Organic Framework (COF) jiangnan.edu.cn | Helium | High-resolution separation of volatile positional isomers. |

| High-Performance Liquid Chromatography (HPLC) | C18 Silica | Acetonitrile/Water | Purity assessment and preparative isolation of the target compound from non-volatile impurities. nsf.gov |

| Supercritical Fluid Chromatography (SFC) | Chiral or Polar-modified Silica | Supercritical CO₂ / Methanol | Fast, green alternative to HPLC for analytical and preparative separation of isomers. nsf.gov |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Routine purification to remove major impurities, though often insufficient for resolving close-eluting isomers. |

Conclusion and Future Research Directions

Summary of Academic Contributions and Research Progress

Research into 1,4-Dibromo-2-(difluoromethyl)benzene has primarily focused on its synthesis and its utility as a versatile intermediate in organic synthesis. The presence of two reactive bromine sites and the influential difluoromethyl group defines its chemical personality and potential applications.

The difluoromethyl group is a key feature, often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity without the higher lipophilicity associated with the trifluoromethyl group. nbinno.com Consequently, this compound is recognized as a significant building block for introducing this moiety into pharmaceutical and agrochemical scaffolds. nbinno.comchemimpex.com

The primary synthetic and reaction pathways explored include:

Synthesis : A notable method for its preparation involves the deoxofluorination of 2,5-dibromobenzaldehyde. This transformation is a cornerstone for accessing the title compound.

Reactivity : The two bromine atoms on the aromatic ring are susceptible to various reactions. They can be selectively replaced through nucleophilic aromatic substitution or, more commonly, serve as handles in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck couplings to form C-C bonds. Furthermore, the bromine atoms can be removed via reduction reactions, typically using a catalyst like palladium on carbon.

These foundational studies have established this compound as a reliable and useful component in the synthetic chemist's toolbox for constructing complex, fluorinated aromatic molecules.

Interactive Table: Investigated Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Substitution | Nucleophiles | Functional group substitution | |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Biaryl compounds | |

| Heck Coupling | Alkenes, Pd catalyst | Substituted alkenes | |

| Reduction | Pd/C, H₂ | (Difluoromethyl)benzene derivatives |

Identification of Unexplored Reactivity and Synthetic Frontiers

While foundational reactions of this compound are established, significant opportunities for exploring its reactivity remain. The differential reactivity of the two bromine atoms—one being ortho to the electron-withdrawing difluoromethyl group and the other para—presents a frontier for developing highly selective, sequential cross-coupling reactions.

Future synthetic explorations could focus on:

Selective Monofunctionalization : Developing catalytic systems that can reliably distinguish between the C1-Br and C4-Br positions is a key challenge. Achieving this would allow for the stepwise and controlled introduction of different substituents, vastly expanding the molecular complexity accessible from this single precursor.

Difluoromethyl Group Chemistry : The C-H bond within the difluoromethyl group itself is a potential site for reactivity. Exploring direct C-H functionalization of the CHF₂ group could open novel pathways to advanced fluorinated molecules without requiring de novo synthesis.

Cross-Electrophile Coupling : Modern methods like cross-electrophile coupling, which avoids the pre-formation of organometallic reagents, have not been extensively applied to substrates like this. researchgate.net Investigating these reactions could provide more atom-economical and functional-group-tolerant synthetic routes.

Novel Coupling Partners : Expanding the scope of cross-coupling reactions beyond standard boronic acids (Suzuki), alkenes (Heck), and alkynes (Sonogashira) to include organosilanes (Hiyama), organozincs (Negishi), and organostannanes (Stille) could yield new classes of compounds. beilstein-journals.org

The development of tunable catalytic systems, perhaps employing single-atom catalysts or photoredox methods, could be instrumental in unlocking this unexplored reactivity, allowing chemists to switch between C-C and C-heteroatom bond formations by simply altering ligands or conditions. acs.org

Opportunities for Green and Sustainable Chemical Approaches

The principles of green chemistry offer a significant opportunity to improve the synthesis and application of this compound and its derivatives. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key areas for sustainable innovation include:

Greener Synthesis : The synthesis of fluorinated aromatics often relies on harsh reagents. Developing catalytic, atom-economical methods for introducing the difluoromethyl group is a major goal. For instance, direct C-H difluoromethylation of a dibromobenzene precursor using photocatalytic methods with reagents like Zn(SO₂CF₂H)₂ represents a frontier in green chemistry. acs.org

Sustainable Catalysis : Transitioning from homogeneous palladium catalysts, which can be difficult to recover and may contaminate products, to heterogeneous catalysts is a crucial step. acs.org Single-atom nickel catalysts on supports like carbon nitride have shown promise for visible-light-driven coupling reactions, offering high efficiency and catalyst recyclability. acs.org

Solvent-Free and Alternative Solvents : Many coupling reactions are performed in organic solvents. Exploring mechanochemical (solid-state) reactions or using greener solvents like ionic liquids could drastically reduce the environmental footprint of synthetic processes. beilstein-journals.orgnih.gov For example, methods for electrophilic bromination using ionic liquids under solvent-free conditions have been developed and could be adapted. nih.gov

Biocatalysis : For subsequent transformations of molecules derived from this compound, biocatalysis using enzymes like ene-reductases or alcohol dehydrogenases could offer unparalleled chemo- and stereoselectivity, reducing the formation of unwanted byproducts. rsc.org

Interactive Table: Green Chemistry Opportunities

| Area | Approach | Potential Benefit | Reference |

| Synthesis | Photocatalytic C-H difluoromethylation | Avoids harsh fluorinating agents, mild conditions | acs.org |

| Catalysis | Heterogeneous single-atom catalysts (e.g., Ni on CN) | Catalyst recyclability, lower metal contamination | acs.org |

| Reaction Conditions | Mechanochemistry (ball-milling) | Reduces or eliminates bulk solvent use | beilstein-journals.org |

| Reaction Conditions | Use of green ionic liquids | Solvent-free conditions, potential for reagent recycling | nih.gov |

| Transformations | Biocatalysis (enzymes) | High selectivity, reduced byproducts, mild conditions | rsc.org |

Challenges and Emerging Perspectives in Organofluorine Chemistry

The chemistry of this compound is emblematic of both the promise and the challenges inherent in modern organofluorine science. While the difluoromethyl group is highly valued, its efficient and selective installation and manipulation remain a significant hurdle.

Emerging perspectives and ongoing challenges include:

New Difluoromethylating Reagents : The development of new, safer, and more efficient reagents for introducing the CHF₂ group is a constant pursuit. While reagents like Me₃SiCF₂H have become more accessible through the use of Lewis base activators, the search for alternatives continues. acs.org

Late-Stage Functionalization : A major goal in medicinal chemistry is the ability to introduce fluorine-containing groups at a late stage in a complex synthesis. This requires reactions with exceptional functional group tolerance and selectivity. Photocatalytic methods are emerging as a powerful tool for this purpose. acs.org

Understanding Reactivity : The interplay between the inductive effects of the difluoromethyl group and the two bromine atoms complicates predictions of reactivity and regioselectivity. Deeper computational and mechanistic studies are needed to build predictive models for reactions involving this and similar scaffolds.

C-F Bond Activation : While C-Br bonds are readily used as synthetic handles, the activation of C-F bonds is far more challenging. Developing catalytic systems that can selectively cleave C-F bonds, especially in polyfluorinated compounds, remains a "holy grail" in fluorine chemistry and could open up unprecedented synthetic transformations. mdpi.com

Ultimately, this compound serves as a model substrate for addressing these broader challenges. Advances in catalysis, sustainable chemistry, and our fundamental understanding of reactivity will continue to enhance its value and the value of other complex organofluorine compounds in science and industry.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,4-Dibromo-2-(difluoromethyl)benzene, and how do solvent choice and catalysts influence yield?

- Methodology : The synthesis typically involves halogenation and fluoromethylation steps. Bromine substituents are introduced via electrophilic aromatic substitution, while the difluoromethyl group is added using reagents like ClCF₂H under controlled conditions. Solvents such as dichloromethane or tetrahydrofuran (THF) are preferred for their inertness. Catalysts like FeBr₃ or AlCl₃ enhance reaction efficiency. Yield optimization requires precise temperature control (e.g., 0–5°C for bromination, 60–80°C for fluorination) and stoichiometric balancing .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between regioisomers of brominated difluoromethylbenzene derivatives?

- Methodology : ¹H and ¹⁹F NMR are critical for structural elucidation. The difluoromethyl group (-CF₂H) shows a characteristic triplet in ¹⁹F NMR (δ ≈ -80 to -90 ppm, J ≈ 240 Hz). Bromine substituents deshield adjacent protons, shifting aromatic signals upfield (e.g., H adjacent to Br: δ ≈ 7.5–8.0 ppm). Cross-peaks in 2D NOESY or COSY spectra resolve positional ambiguities .

Q. What purification techniques are recommended to isolate this compound with high purity (>95%)?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes byproducts. Recrystallization from ethanol or toluene yields crystalline solids. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS ensures minimal impurities .

Advanced Research Questions

Q. How do bromine and difluoromethyl substituents synergistically influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Bromine acts as a leaving group, while the electron-withdrawing difluoromethyl group enhances electrophilicity at the para position. In Suzuki reactions, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at 80–100°C. Kinetic studies show faster coupling rates compared to non-fluorinated analogs due to reduced steric hindrance and increased electronic activation .

Q. What is the mechanistic role of this compound in enhancing organic photovoltaic (OPV) device efficiency?

- Methodology : The compound serves as an electron-deficient building block in donor-acceptor polymers. Time-resolved fluorescence spectroscopy reveals improved exciton dissociation when incorporated into poly(thieno[3,4-b]thiophene) matrices. Density functional theory (DFT) calculations correlate its LUMO (-3.2 eV) with enhanced electron mobility in bulk heterojunction layers .

Q. How does the difluoromethyl group affect the compound’s metabolic stability in drug candidate screening?

- Methodology : In vitro assays with human liver microsomes (HLMs) demonstrate reduced CYP450-mediated oxidation due to fluorine’s electronegativity. Comparative studies with non-fluorinated analogs show a 2.5-fold increase in half-life (t₁/₂ = 120 min vs. 48 min). LC-MS/MS quantifies metabolites, confirming decreased hydroxylation at the difluoromethyl site .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

- Methodology : The compound hydrolyzes slowly in water, releasing HBr. Use inert atmospheres (N₂/Ar) and neutral pH buffers. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Spills require neutralization with sodium bicarbonate before disposal .

Contradictions and Validation

- vs. 12 : While both highlight bromine’s role in reactivity, emphasizes the difluoromethyl group’s unique electronic effects, which are critical for advanced applications. Methodological consistency is maintained by cross-referencing synthesis and characterization protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.